2-(dimethylamino)-N-(4-formylphenyl)acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(Dimethylamino)-N-(4-formylphenyl)acetamide (CAS 650628-75-4) is a synthetic N,N-dimethylglycinamide derivative with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol. It is characterized by a distinctive dual functionality: a basic tertiary dimethylamino group on one terminus and a reactive electrophilic 4-formylphenyl (benzaldehyde) moiety on the other, linked through an acetamide bridge.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 650628-75-4
Cat. No. B12592430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dimethylamino)-N-(4-formylphenyl)acetamide
CAS650628-75-4
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)NC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H14N2O2/c1-13(2)7-11(15)12-10-5-3-9(8-14)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,15)
InChIKeyVMCGXTUZFUNDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(dimethylamino)-N-(4-formylphenyl)acetamide (CAS 650628-75-4): A Bifunctional Glycinamide Building Block for Medicinal Chemistry


2-(Dimethylamino)-N-(4-formylphenyl)acetamide (CAS 650628-75-4) is a synthetic N,N-dimethylglycinamide derivative with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is characterized by a distinctive dual functionality: a basic tertiary dimethylamino group on one terminus and a reactive electrophilic 4-formylphenyl (benzaldehyde) moiety on the other, linked through an acetamide bridge [1]. This compound is cataloged by multiple research chemical suppliers primarily as a versatile synthetic intermediate and a potential lead-like scaffold for drug discovery [2].

Why 2-(dimethylamino)-N-(4-formylphenyl)acetamide Cannot Be Substituted by Simple Analogs


Substituting 2-(dimethylamino)-N-(4-formylphenyl)acetamide with its closest in-class analogs introduces critical functional deficits that preclude its use in applications requiring orthogonal reactivity or specific physicochemical profiles. The simple acetamide analog, N-(4-formylphenyl)acetamide, lacks the basic tertiary amine center, eliminating the engineered protonation state and altering the compound's overall polarity (XLogP3 of 1.1 vs. 0.6) [1]. The one-carbon homolog, 3-(dimethylamino)-N-(4-formylphenyl)propanamide (CAS 650628-81-2), introduces an additional methylene group, which alters both the molecular geometry and the pKa of the amine, impacting its nucleophilicity and salt-forming capabilities . The amino substituted analog, N-(4-Aminophenyl)-2-(dimethylamino)acetamide, replaces the electrophilic aldehyde with a nucleophilic aniline, completely changing the compound's reactivity profile and excluding its use as an aldehyde-based bioconjugation handle . The unique value of 2-(dimethylamino)-N-(4-formylphenyl)acetamide stems from the precise combination of these two orthogonal reactive handles.

2-(dimethylamino)-N-(4-formylphenyl)acetamide (CAS 650628-75-4): Quantitative Differentiation Evidence


Enhanced Polarity and Hydrogen Bonding Capacity vs. the Simple Acetamide Analog

The presence of the dimethylamino group in the target compound provides a third hydrogen bond acceptor (HBA=3) and a higher topological polar surface area (tPSA=49.41 Ų) compared to N-(4-formylphenyl)acetamide, which has only two hydrogen bond acceptors and a lower tPSA . This is reflected in the lower lipophilicity of the target compound (XLogP3=0.6) against the simpler analog (XLogP3=1.1), indicating a markedly different pharmacokinetic and solubility profile [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Introduction of a Basic Tertiary Amine Center Absent in the Parent Scaffold

The target compound features a dimethylamino group with an estimated conjugate acid pKa (pKaH) of approximately 8-9, enabling protonation and salt formation under physiological or mildly acidic conditions [1]. In contrast, the comparator N-(4-formylphenyl)acetamide lacks any basic center, rendering it neutral and non-protonatable across all relevant pH ranges. This functional difference is supported by the acid/base character of the molecule, with the target compound having a basic pKa, while the comparator does not .

Chemical Biology Salt Formation Solubility Enhancement

Structural Orthogonality: An Electrophilic Aldehyde Handle for Bioconjugation

The target compound possesses a reactive 4-formylphenyl (benzaldehyde) moiety that can undergo chemoselective ligation with hydrazide or aminooxy nucleophiles to form stable hydrazone or oxime bonds, a strategy unavailable to the aniline analog [1]. The comparator, N-(4-Aminophenyl)-2-(dimethylamino)acetamide (CAS 25786-09-8), contains an aniline group instead of an aldehyde, making it a nucleophile rather than an electrophile at this position. This fundamental reactivity difference is defined by the functional group identity and dictates their use in orthogonal conjugation strategies .

Bioconjugation Chemical Biology PROTAC Linker Chemistry

Potentially Greater Conformational Freedom and Faster Exchange than Regioisomeric Analogs

As an N,N-dimethylglycinamide with an exocyclic carbonyl, the target compound's acetamide bridge can rotate freely, potentially allowing it to access a wider range of binding conformations compared to cyclic or sterically constrained analogs . A related regioisomer, Acetamide, N-[5-(dimethylamino)-2-formylphenyl]- (CAS 147381-70-2), has the formyl and amide groups in an ortho relationship on the phenyl ring, which could lead to intramolecular hydrogen bonding and a more rigid, potentially less adaptable structure . The para-substitution pattern of the target compound minimizes such constraints, offering a more flexible scaffold for target engagement.

Ligand Design Enzyme Inhibition Structural Biology

Optimal Research and Procurement Scenarios for 2-(dimethylamino)-N-(4-formylphenyl)acetamide


Design of Bifunctional Chemical Probes and PROTAC Linkers

The orthogonal reactivity of this compound—a basic, nucleophilic dimethylamino group and an electrophilic aldehyde—makes it an ideal core for constructing bifunctional molecules. The aldehyde can be chemoselectively ligated to a hydrazide-functionalized E3 ligase ligand, while the dimethylamino group can be elaborated into a target-protein binding moiety after quaternization or amidation. This is not achievable with N-(4-formylphenyl)acetamide, which lacks the basic handle for further elaboration .

Physicochemical Property Optimization of Lead Series

Medicinal chemists seeking to improve the aqueous solubility of a lead series can use this compound as a more polar, basic isostere for a simple acetamidobenzaldehyde scaffold. The measurable decrease in XLogP3 (from 1.1 to 0.6) and the addition of a protonation site provide a clear, quantitative basis for its selection over N-(4-formylphenyl)acetamide in hit-to-leed optimization programs [1].

Synthesis of DNA-Encoded Library (DEL) Building Blocks

For DEL synthesis, the aldehyde functionality provides a unique reactive handle for DNA-compatible chemistry (e.g., on-DNA reductive amination or oxime ligation) that the aniline analog cannot provide, while the dimethylamino group can subsequently be functionalized with diverse building blocks. Its distinctive physicochemical profile also aids in compound identification and purification during library QC .

Regioselective Scaffold for Conformational Activity Relationship Studies

When investigating structure-activity relationships around HDAC or COX enzyme inhibitors, this para-substituted glycinamide offers a defined geometry that avoids the potential intramolecular interactions of ortho-substituted regioisomers. This allows researchers to interpret biological activity data with greater confidence, attributing effects strictly to substituent modifications rather than conformational artifacts [1].

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